Ethyl 5-acetyl-2-{[(2,4-difluorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-ACETYL-2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C19H19F2NO5S. This compound is notable for its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable dicarbonyl compound.
Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst.
Attachment of the Difluorophenoxy Group: This step involves a nucleophilic substitution reaction where the difluorophenoxy group is attached to the thiophene ring.
Formation of the Amide Bond: The amide bond is formed by reacting the intermediate with an appropriate amine under suitable conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the acetyl and ester groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
ETHYL 5-ACETYL-2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-ACETYL-2-[2-(2,4-DIFLUOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL (5-{[(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE
Uniqueness
ETHYL 5-ACETYL-2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17F2NO5S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[2-(2,4-difluorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H17F2NO5S/c1-4-25-18(24)15-9(2)16(10(3)22)27-17(15)21-14(23)8-26-13-6-5-11(19)7-12(13)20/h5-7H,4,8H2,1-3H3,(H,21,23) |
InChI Key |
NMKMICJWUNFHDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.